tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate: is a complex organic compound with a molecular formula of C14H17N5O4S. This compound is notable for its unique structure, which includes a tert-butyl carbamate group and a nitrobenzotriazole moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 6-nitrobenzotriazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is stirred at room temperature, and the product is purified through filtration and recrystallization .
Chemical Reactions Analysis
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzotriazole moiety can form strong interactions with active sites of enzymes, inhibiting their activity. This compound can also undergo redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds include:
tert-butyl N-(6-aminohexyl)carbamate: This compound has a similar carbamate structure but lacks the nitrobenzotriazole moiety.
tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is used as an intermediate in drug synthesis and has a different functional group arrangement.
The uniqueness of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate lies in its combination of a nitrobenzotriazole moiety and a carbamate group, which imparts distinct reactivity and functional properties.
Properties
IUPAC Name |
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDBMHTHFGBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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